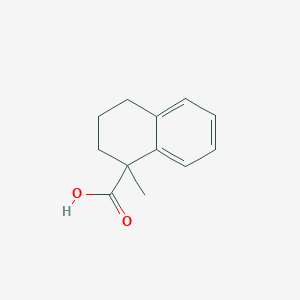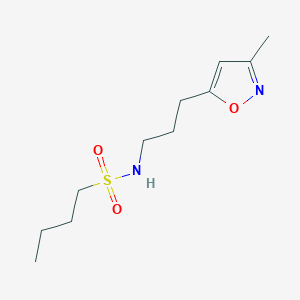![molecular formula C13H11N3O3 B2872255 2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid CAS No. 499104-82-4](/img/structure/B2872255.png)
2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid” is a derivative of benzo[4,5]furo[3,2-d]pyrimidine . This core structure has been used to synthesize an electron-transport-type host for blue phosphorescent organic light-emitting diodes . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
Scientific Research Applications
Synthesis and Heterocyclic Derivatives
- Novel Synthesis Approaches : A study by Hordiyenko et al. (2020) introduced a new synthesis method for 2-(pyrimidin-2-yl)benzoic acids, leveraging the ring contraction of 2-carbamimidoylbenzoic acid. This process facilitated the creation of derivatives including 2-(benzo[4,5]furo[3,2-d]pyrimidin-2-yl)benzoic acids, highlighting the compound's utility as a precursor in synthesizing complex heterocyclic structures (Hordiyenko et al., 2020).
Biological Activities and Applications
- Antimicrobial and Antitumor Potentials : Several studies have explored the biological activities of derivatives synthesized from related compounds. For instance, Hafez et al. (2017) synthesized thieno[3,2-d]pyrimidine derivatives displaying significant antitumor and antibacterial activities, suggesting potential applications for 2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid derivatives in medicinal chemistry (Hafez et al., 2017).
Chemical Transformations and Derivative Synthesis
- Derivative Formation for Biological Studies : The ability to synthesize diverse derivatives from this compound, as demonstrated by the synthesis of pyrimidine-linked pyrazole heterocyclics with potential insecticidal and antimicrobial activities by Deohate and Palaspagar (2020), provides a foundation for developing novel compounds with targeted biological functions (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary target of 2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid is the electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs) . This host is synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core .
Mode of Action
The compound interacts with its target by acting as an electron-transport-type host . It is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . In device applications, it is used as an electron-transport-type host mixed with a hole-transport-type 3,3†-di (9H-carbazol-9-yl)-1,1†-biphenyl (mCBP) host .
Biochemical Pathways
The compound affects the electron transport pathway in PhOLEDs . The host is designed to develop a high triplet energy host . The exciplex formation between mCBP and the compound is confirmed by measuring the photoluminescence of the mixed host .
Result of Action
As a result of its action, the mCBP:this compound mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-7(13(17)18)16-12-11-10(14-6-15-12)8-4-2-3-5-9(8)19-11/h2-7H,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJYVENWLDQYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2872174.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2872179.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2872182.png)
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)
![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)



![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
